molecular formula C15H14O2 B8505928 (4,5-Dimethyl-2-hydroxy-phenyl)(phenyl)methanone CAS No. 4072-14-4

(4,5-Dimethyl-2-hydroxy-phenyl)(phenyl)methanone

Cat. No.: B8505928
CAS No.: 4072-14-4
M. Wt: 226.27 g/mol
InChI Key: QSVUUOPWABXUHE-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-2-hydroxy-phenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

4072-14-4

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2-hydroxy-4,5-dimethylphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O2/c1-10-8-13(14(16)9-11(10)2)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3

InChI Key

QSVUUOPWABXUHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(4,5-Dimethyl-2-methoxyphenyl)(phenyl)methanone (650 mg) was dissolved in dimethylformamide (10 ml) to prepare a solution. Sodium thiomethoxide (379 mg) was added to the solution, and the mixture was stirred while heating under reflux overnight. The reaction solution was cooled to room temperature, water was added thereto, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, was dried over sodium sulfate and was concentrated. The residue was subjected to separation and purification by column chromatography on silica gel using hexane/ethyl acetate as a solvent to give (4,5-dimethyl-2-hydroxy-phenyl)(phenyl)methanone. The (4,5-dimethyl-2-hydroxy-phenyl)(phenyl)methanone (40 mg) thus obtained and 4-chloro-6,7-dimethoxyquinoline (150 mg) were added to o-dichlorobenzene (0.2 ml), and the mixture was heated at 180° C. for two days. The reaction solution was concentrated and was subjected to separation and purification by column chromatography on silica gel using hexane-ethyl acetate. Subsequently, a hydrochloric acid-methanol mixed solution was added thereto, the solvent was removed by distillation, and the residue was suspended in ethyl acetate. The solid thus obtained was collected by filtration, was washed with ethyl acetate, and was then dried to give the title compound (9.2 mg, yield 11%).
Name
(4,5-Dimethyl-2-methoxyphenyl)(phenyl)methanone
Quantity
650 mg
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reactant
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10 mL
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379 mg
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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COc1cc(C)c(C)cc1C(=O)c1ccccc1
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